

A Technical Guide to 2-Chlorocinnamaldehyde: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorocinnamaldehyde

Cat. No.: B239343

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise registration history of a Chemical Abstracts Service (CAS) number is proprietary and not publicly available. However, the history of a chemical compound can be inferred from its first synthesis and characterization in scientific literature. This technical guide provides a comprehensive overview of **2-Chlorocinnamaldehyde**, a compound with significance in organic synthesis and biochemical research. Due to ambiguity in the common naming, this document addresses both the ortho-substituted isomer (**2-chlorocinnamaldehyde**) and the alpha-substituted isomer (α -chlorocinnamaldehyde).

This guide details the physicochemical properties of these compounds, provides established experimental protocols for their synthesis, and explores their biological activities, including the inhibition of the enzyme tyrosinase. Visualizations of synthetic workflows and biological pathways are provided to facilitate understanding.

Compound Identification and Physicochemical Properties

The name "**2-Chlorocinnamaldehyde**" can refer to isomers where the chlorine atom is substituted at different positions. The most common interpretations are substitution on the

phenyl ring (ortho, meta, para positions) or on the aldehyde's alpha-carbon. This guide focuses on the ortho- and alpha-isomers due to their prevalence in chemical databases and research.

2-Chlorocinnamaldehyde (ortho-isomer)

This compound features a chlorine atom at the 2-position of the phenyl ring.

Property	Value
CAS Number	1794-45-2, 138555-57-4
Molecular Formula	C ₉ H ₇ ClO
Molecular Weight	166.60 g/mol [1]
Boiling Point	286.8°C at 760 mmHg [1]
Density	1.192 g/cm ³ [1]
Flash Point	133.2°C [1]
Refractive Index	1.591 [1]

α-Chlorocinnamaldehyde

This isomer has a chlorine atom attached to the alpha-carbon of the propenal group.

Property	Value
CAS Number	18365-42-9 [2] [3] [4]
Molecular Formula	C ₉ H ₇ ClO [2]
Molecular Weight	166.60 g/mol [2] [4]
Melting Point	20-22°C [2]
Boiling Point	107-108°C at 3 mmHg [2]
Refractive Index	n _{20/D} 1.64 [2]
Storage Temperature	2-8°C [2]

Historical Context and Synthesis

While direct CAS registration dates are unavailable, the synthesis of related cinnamic acids dates back to the 19th century. The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for synthesizing α,β -unsaturated aromatic acids, the direct precursors to cinnamaldehydes^[5]. This established chemistry suggests that chlorinated derivatives were likely first synthesized in the late 19th or early 20th century, leading to their eventual registration by CAS.

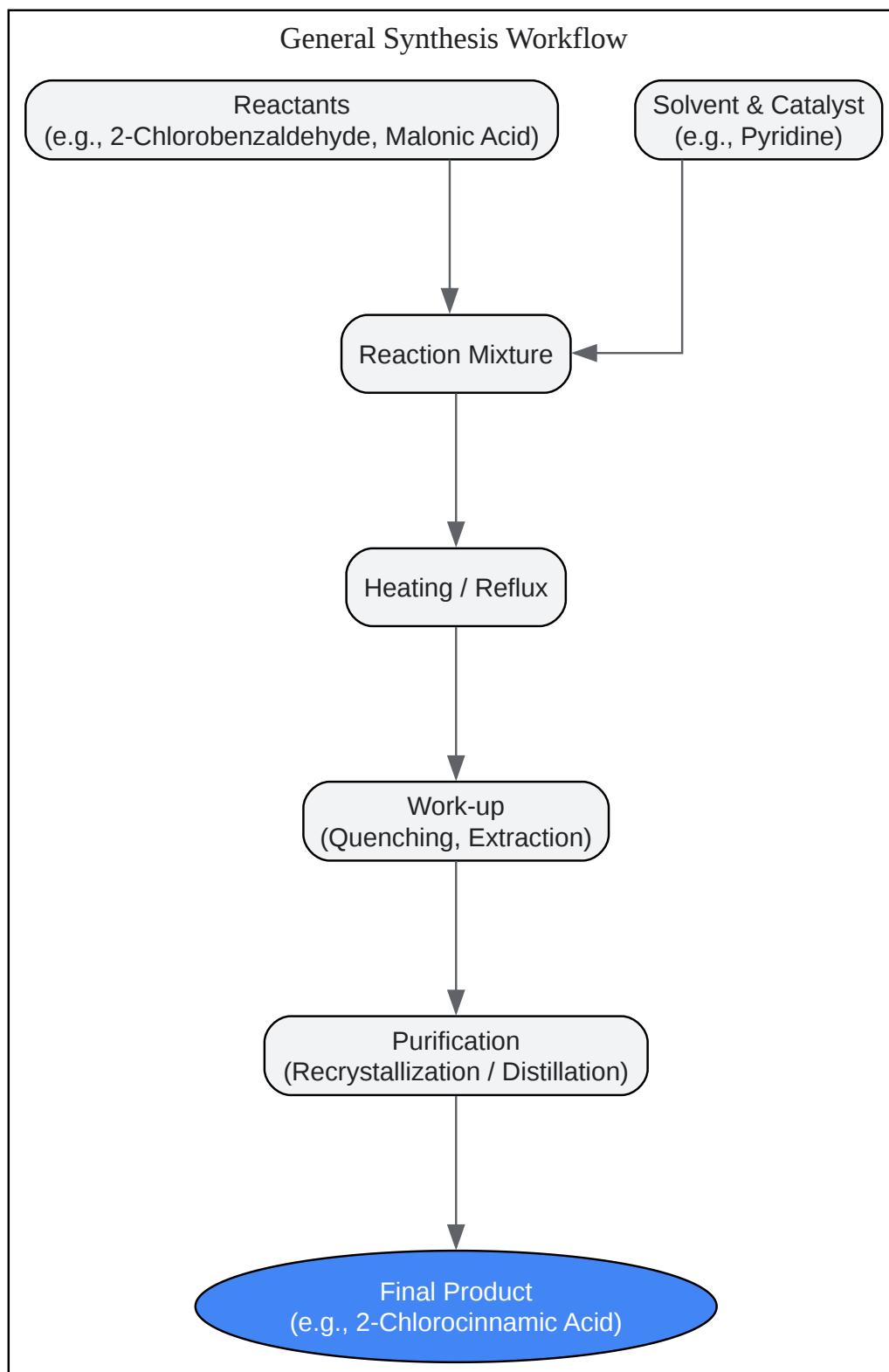
Synthesis of 2-Chlorocinnamic Acid (Precursor to 2-Chlorocinnamaldehyde)

Method: Knoevenagel Condensation

This method involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base. It is often favored for its high yields and mild reaction conditions^[6].

Experimental Protocol:

- Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1.40 g, 10 mmol) and malonic acid (1.04 g, 10 mmol)^[6].
- Catalyst Addition: Add a catalytic amount of pyridine.
- Reaction: Heat the mixture on a water bath. Carbon dioxide evolution will be observed as the reaction proceeds.
- Work-up and Isolation: After cooling, treat the reaction mixture with a small volume of cold water and ether to remove unreacted starting materials and pyridine^[6].
- Purification: The crude 2-chlorocinnamic acid can be purified by recrystallization.


Synthesis of α -Chlorocinnamaldehyde

A common approach for the synthesis of α -chlorocinnamaldehyde is the direct chlorination of cinnamaldehyde^[1]. Another established route involves olefination reactions, such as a process

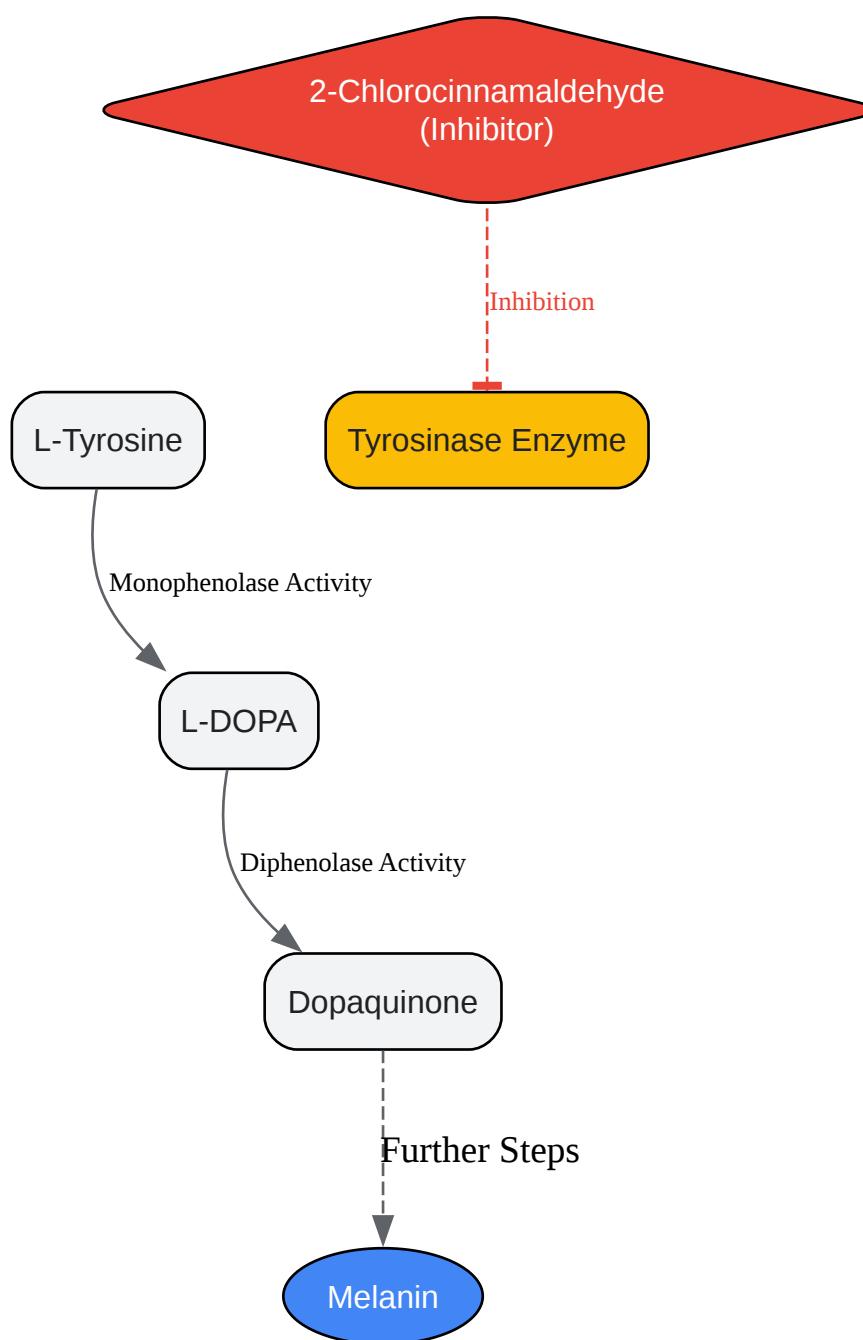
analogous to the Reformatsky reaction, where benzaldehyde is reacted with ethyl trichloroacetate in the presence of a metal catalyst[1].

Experimental Protocol (General Chlorination):

- Reactant Mixture: Dissolve trans-cinnamaldehyde in a suitable solvent, such as acetic acid.
- Chlorination: Introduce chlorine gas (Cl_2) into the solution. The reaction is often influenced by the presence of hydrogen chloride[1].
- Work-up: After the reaction is complete, the solvent is removed, and the crude product is isolated.
- Purification: The α -chlorocinnamaldehyde is purified, typically by vacuum distillation or chromatography.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for chemical synthesis.


Biological Activity: Tyrosinase Inhibition

Derivatives of chlorocinnamaldehyde have been identified as reversible inhibitors of tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway^{[1][7]}. Melanin is the primary pigment responsible for coloration in skin, hair, and eyes, and its overproduction can lead to hyperpigmentation disorders^{[8][9]}.

Tyrosinase catalyzes the first two rate-limiting steps of melanogenesis:

- Monophenolase activity: The hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine).
- Diphenolase activity: The oxidation of L-DOPA to dopaquinone.

Chlorocinnamaldehyde derivatives can interact with amino acid residues in the active site of tyrosinase, inhibiting both monophenolase and diphenolase activities and thereby reducing melanin production^{[1][7]}. This makes them compounds of interest for applications in dermatology and cosmetics.

[Click to download full resolution via product page](#)

Caption: Inhibition of the melanin synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-Chlorocinnamaldehyde | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. a-Chlorocinnamaldehyde 97 18365-42-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- To cite this document: BenchChem. [A Technical Guide to 2-Chlorocinnamaldehyde: Synthesis, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b239343#2-chlorocinnamaldehyde-cas-number-registration-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com